IQB-782 Demonstrates 7-Fold Higher Potency for TAFI Inhibition Compared to the Structural Analog Glycylglycylcysteine
In direct head-to-head comparison of reported inhibition constants, IQB-782 exhibits an apparent Ki (Ki(app)) of 0.14 μM for thrombin-activatable fibrinolysis inhibitor (TAFI), which is approximately 7-fold more potent than the structurally related cysteine-based TAFI inhibitor glycylglycylcysteine (Ki = 0.99 μM) [1], [2]. This quantitative difference in affinity is critical for researchers requiring sub-micromolar TAFI inhibition in biochemical assays or cellular models of fibrinolysis.
| Evidence Dimension | TAFI inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki(app) = 0.14 μM |
| Comparator Or Baseline | Glycylglycylcysteine: Ki = 0.99 μM |
| Quantified Difference | 7.1-fold greater potency (0.14 μM vs. 0.99 μM) |
| Conditions | In vitro TAFI substrate assays |
Why This Matters
Higher potency allows for lower effective concentrations, reducing potential off-target effects in fibrinolysis studies.
- [1] Do YH, et al. Inhibition of thrombin activatable fibrinolysis inhibitor by cysteine derivatives. Thromb Res. 2005;116(3):265-71. View Source
- [2] MedChemExpress. Glycylglycylcysteine TAFI Inhibitor Datasheet. View Source
